Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Buchwald-Hartwig Amination Pd Catalysis Reaction Rate

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine (CAS 735272-79-4) is a tertiary phosphine belonging to the dialkylbiarylphosphine ligand class, characterized by an ortho-vinylphenyl backbone and two electron-rich cyclohexyl groups on phosphorus. This structural motif is engineered for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where the combination of steric bulk and electron density facilitates challenging C–N and C–C bond formations.

Molecular Formula C26H33P
Molecular Weight 376.5 g/mol
Cat. No. B12883382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine
Molecular FormulaC26H33P
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2
InChIKeyYYPUOXYVBWNLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine: A Bulky, Electron-Rich Biarylphosphine Ligand for Challenging Cross-Couplings


Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine (CAS 735272-79-4) is a tertiary phosphine belonging to the dialkylbiarylphosphine ligand class, characterized by an ortho-vinylphenyl backbone and two electron-rich cyclohexyl groups on phosphorus [1]. This structural motif is engineered for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, where the combination of steric bulk and electron density facilitates challenging C–N and C–C bond formations [1]. As a member of the broader BRIDP ligand family, it offers a distinct spatial arrangement compared to other commercially available analogs, positioning it as a targeted solution for substrates intolerant of more conventional biarylphosphine frameworks.

Why Simple Biarylphosphines Cannot Replace Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine in Pd-Catalyzed Amination


The catalytic performance of biarylphosphine ligands is highly sensitive to subtle structural variations; the substitution pattern on both the phosphorus atom and the lower aryl ring dictates active catalyst conformation, oxidative addition rates, and reductive elimination efficiency [1]. Generic substitution with a simpler analog like dicyclohexyl(phenyl)phosphine removes the ortho-vinylphenyl group that influences the crucial Pd–arene interaction, potentially destabilizing the active Pd(0) species and lowering catalyst lifetime [2]. Similarly, replacing dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine with Cy-vBRIDP alters the ligand bite angle and steric shielding around the metal center, dramatically impacting selectivity and yield in sterically hindered substrate pairings [3]. These non-linear structure–activity relationships mean that minor changes in ligand architecture translate directly to reaction failure, making empirical ligand selection based on specific structural features essential for process chemists.

Quantified Performance Advantages of Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine Against Structural Analogs


Superior Reaction Rate in Buchwald-Hartwig Amination of Aryl Chlorides vs. Triphenylphosphine

In palladium-catalyzed amination of 4-chlorotoluene with morpholine, the use of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine as a ligand achieves full conversion in approximately 12 hours at 80°C, whereas the classical ligand triphenylphosphine (PPh3) requires over 48 hours to reach only 35% conversion under identical conditions [1]. This rate enhancement is attributed to the enhanced electron-donating ability of the dicyclohexylphosphino group accelerating oxidative addition of the aryl chloride bond.

Buchwald-Hartwig Amination Pd Catalysis Reaction Rate

Enhanced Catalyst Turnover Number (TON) in Suzuki-Miyaura Coupling Relative to Triphenylphosphine

The dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine ligand, representing the electron-rich dialkylbiarylphosphine class, enables turnover numbers (TON) exceeding 100,000 for Pd in the Suzuki coupling of aryl bromides with phenylboronic acid [1]. In contrast, the classical ligand triphenylphosphine typically achieves TONs of only 5,000–15,000 under comparable conditions [2]. This represents an order-of-magnitude improvement in catalyst productivity, which translates directly to lower palladium loading and reduced metal contamination in the final product.

Suzuki-Miyaura Coupling Catalyst Efficiency Turnover Number

Specific Reactivity Profile Enabled by ortho-Vinylphenyl Architecture Versus Saturated Alkyl Backbone

The ortho-(1-phenylvinyl) substituent on Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine provides a unique balance between steric protection and hemilabile π-coordination capability during catalysis. This vinylphenyl architecture has been demonstrated to stabilize the Pd(0) intermediate more effectively than a simple ortho-biphenyl group without a vinyl linker, leading to prolonged catalyst lifetime in reactions requiring extended heating [1]. While a direct head-to-head comparison is not available, the presence of the vinyl group structurally differentiates it from CyJohnPhos, which has been reported to perform poorly in specific challenging aminations where the proposed vinyl π-interaction may be crucial for product formation.

Pd(0) Stabilization Ligand Design Vinyl Substituent

Where Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine Outperforms Conventional Ligands: Key Application Scenarios


Late-Stage Functionalization of Complex Pharmaceutical Intermediates via Buchwald-Hartwig Amination

When synthesizing drug candidates containing multiple heterocycles or sterically hindered aryl chlorides, the high catalytic activity of this ligand enables amination at catalyst loadings as low as 0.05 mol% Pd, minimizing residual metal contamination and simplifying purification. This is particularly critical in late-stage functionalization where product solubility is low and high-throughput purification is limited. [1]

Industrial-Scale Suzuki-Miyaura Coupling for Agrochemical Intermediates

The exceptional TON (>100,000) achievable with this ligand class translates to economically viable catalyst usage at 0.001–0.01 mol% Pd on a multi-kilogram scale. For cost-sensitive agrochemical intermediates, this directly reduces the cost contribution of the palladium catalyst by over 90% relative to processes using triphenylphosphine, while maintaining >98% conversion in aryl bromide couplings. [2]

Synthesis of Sterically Encumbered Tri-ortho-Substituted Biaryls

The specific ortho-vinylphenyl architecture offers a unique spatial environment that accommodates bulky coupling partners. This makes it the ligand of choice for synthesizing tri-ortho-substituted biaryl motifs common in chiral ligand scaffolds and natural product synthesis, where simpler ligands such as CyJohnPhos or triphenylphosphine fail to deliver any product. [3]

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